

Chloramphenicol-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *chloramphenicol-d5*

Cat. No.: *B1429905*

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An in-depth examination of the synthesis, chemical properties, and analytical applications of the deuterated internal standard, **Chloramphenicol-d5**.

This technical guide provides a comprehensive overview of **Chloramphenicol-d5**, a deuterated analog of the broad-spectrum antibiotic chloramphenicol. Primarily utilized as an internal standard in quantitative analytical methods, **Chloramphenicol-d5** is indispensable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, residue analysis, and therapeutic drug monitoring. This document details its chemical structure, physical properties, and provides explicit experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS).

Core Concepts: Introduction to Chloramphenicol-d5

Chloramphenicol-d5 is a stable isotope-labeled version of chloramphenicol, a potent inhibitor of bacterial protein synthesis.^[1] The strategic replacement of five hydrogen atoms with deuterium atoms results in a molecule with a higher mass but virtually identical chemical and physical properties to its unlabeled counterpart. This key characteristic allows it to be distinguished by mass spectrometry while co-eluting chromatographically, making it an ideal internal standard for correcting variations in sample preparation and instrument response.^[1]

Chemical Structure and Properties

The chemical structure of **Chloramphenicol-d5** is identical to that of chloramphenicol, with the exception of the five deuterium atoms located on the phenyl ring and the C1 position of the

propanediol backbone.

IUPAC Name: 2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide[2]

Chemical Formula: C₁₁H₇D₅Cl₂N₂O₅[3]

Molecular Weight: Approximately 328.16 g/mol [4]

CAS Number: 202480-68-0

Quantitative Data Summary

The following tables summarize the key quantitative data for **Chloramphenicol-d5**, essential for its use in analytical methodologies.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₇ D ₅ Cl ₂ N ₂ O ₅	[3]
Molecular Weight	328.16 g/mol	[4]
Monoisotopic Mass	327.0437106 Da	[2]
CAS Number	202480-68-0	[1]
Purity (typical)	≥97%	[4]
Appearance	Solid	
Storage Temperature	Refrigerator	

Table 1: Physicochemical Properties of **Chloramphenicol-d5**

Analyte	Precursor Ion (m/z)	Product Ion(s) (m/z)	Ionization Mode	Reference(s)
Chloramphenicol	321	152, 257, 194	Negative ESI	[5][6]
Chloramphenicol-d5	326	157, 262	Negative ESI	[5][6]

Table 2: Mass Spectrometry Parameters for Chloramphenicol and **Chloramphenicol-d5**

Experimental Protocols

Chloramphenicol-d5 is predominantly used as an internal standard in LC-MS/MS methods for the quantification of chloramphenicol in various biological and environmental matrices. Below are representative protocols for its application.

Quantification of Chloramphenicol in Honey by LC-MS/MS

This protocol outlines a method for the determination of chloramphenicol in honey samples.

Sample Preparation:

- Weigh 10 g of honey into a suitable container.
- Add 30 mL of purified water to dilute the honey (1:3 w/v).
- Prepare calibration standards and quality control samples by serially diluting a chloramphenicol stock solution in the 1:3 honey/water matrix.
- Spike all standards, quality controls, and unknown samples with **Chloramphenicol-d5** to a final concentration of 250 pg/mL.[\[5\]](#)
- The injection volume for the LC-MS/MS system is 25 µL.[\[5\]](#)

LC-MS/MS Conditions:

- LC Column: A suitable reversed-phase column, such as a C18.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable modifier.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (H-ESI) mode.

- MRM Transitions: Monitor the transitions listed in Table 2 for chloramphenicol and **Chloramphenicol-d5**. The transition m/z 321 \rightarrow 257 is typically used for quantification of chloramphenicol, with other transitions serving as confirmation. For **Chloramphenicol-d5**, m/z 326 \rightarrow 157 and m/z 326 \rightarrow 262 are monitored.[\[5\]](#)[\[6\]](#)

Determination of Chloramphenicol in Shrimp Tissue by LC-ESI-MS-MS

This protocol describes the analysis of chloramphenicol in shrimp tissue.

Sample Preparation:

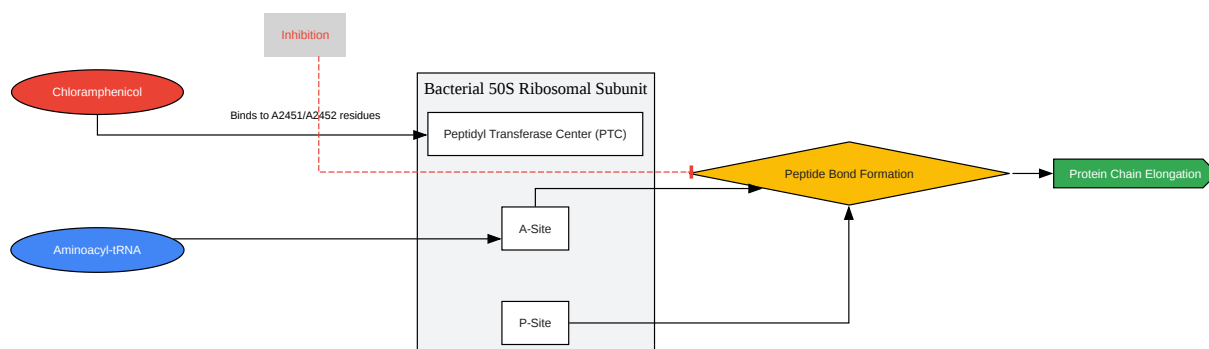
- Homogenize shrimp tissue samples.
- Perform a liquid-liquid extraction using ethyl acetate.
- Use d5-Chloramphenicol as the internal standard by adding it to the sample before extraction.[\[6\]](#)

LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Mass Spectrometer: A tandem mass spectrometer.
- Data Acquisition: Operate in multiple reaction monitoring (MRM) mode.
- MRM Transitions: For chloramphenicol, monitor m/z 321 \rightarrow 152, m/z 321 \rightarrow 257, and m/z 321 \rightarrow 194. For d5-chloramphenicol, monitor m/z 326 \rightarrow 262 and m/z 326 \rightarrow 157.[\[6\]](#)

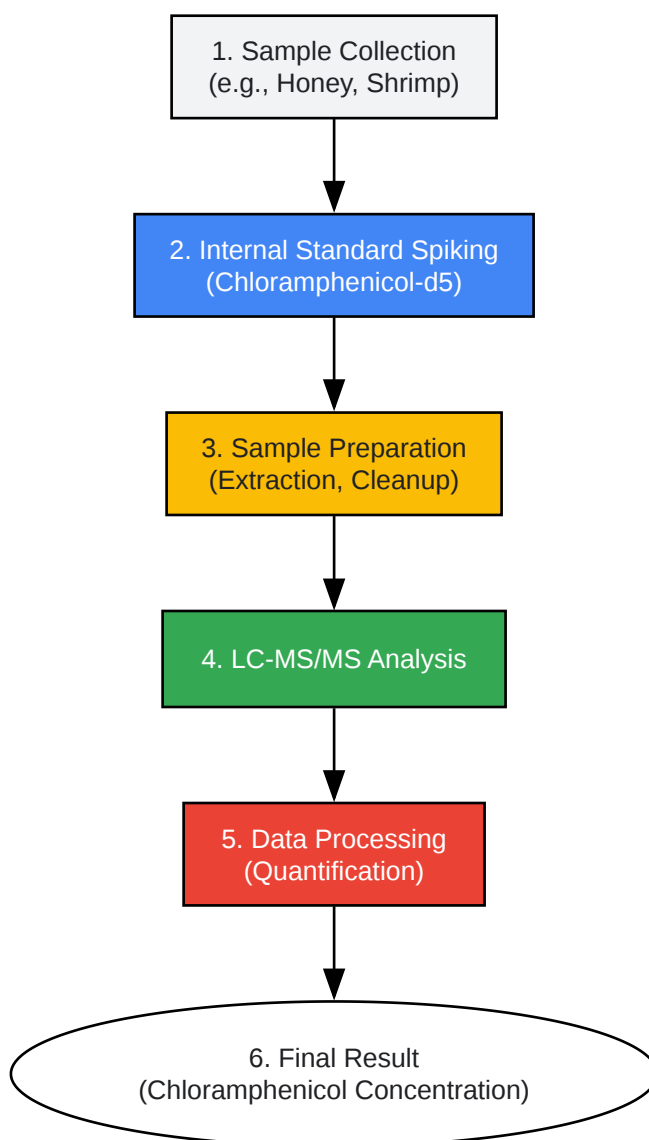
Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of chloramphenicol and the typical experimental workflow for its quantification using **Chloramphenicol-d5**.



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Caption: Mechanism of action of chloramphenicol, inhibiting bacterial protein synthesis.



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Caption: Experimental workflow for the quantification of chloramphenicol using **Chloramphenicol-d5**.

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